Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate

Description

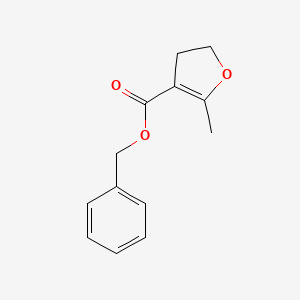

Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate is a substituted dihydrofuran derivative characterized by a benzyl ester group at position 3, a methyl group at position 2, and a partially unsaturated furan ring (4,5-dihydro).

Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-methyl-2,3-dihydrofuran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-10-12(7-8-15-10)13(14)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNWCXXCIKUCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate typically involves the reaction of benzyl alcohol with 2-methyl-4,5-dihydrofuran-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be employed to accelerate the esterification reaction. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of benzyl2-methyl-4,5-dihydrofuran-3-carboxylic acid.

Reduction: Formation of benzyl2-methyl-4,5-dihydrofuran-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiparasitic Properties

Recent studies have highlighted the antiparasitic properties of compounds derived from the 4,5-dihydrofuran scaffold, including Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate. In a study published in Molecules, researchers synthesized a series of derivatives and evaluated their efficacy against Leishmania species. The results indicated that certain derivatives exhibited promising activity, suggesting potential for further development as antileishmanial agents .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate demonstrated significant anti-proliferative effects against HL-60 leukemia cells. The mechanism involved induction of apoptosis through mitochondrial pathways, highlighting the potential of similar compounds in cancer therapy .

Agricultural Applications

2.1 Herbicidal Activity

This compound has been explored for its herbicidal properties. Research indicates that compounds within the same chemical family exhibit strong herbicidal effects against a broad spectrum of weeds while being compatible with crop plants. This selectivity is crucial for developing effective herbicides that minimize damage to desirable crops .

Synthesis and Structure-Activity Relationship

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step processes including cyclization reactions mediated by various catalysts such as manganese(III) acetate. The efficiency of these synthetic routes is critical for scaling up production for research and commercial applications .

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Studies have shown that modifications at specific positions on the dihydrofuran ring can significantly enhance biological activity, providing insights into designing more potent compounds .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Anticancer | 23.5 | |

| This compound | Antileishmanial | TBD | |

| Related Herbicide Derivative | Herbicidal | TBD |

Case Studies

Case Study 1: Antileishmanial Activity

A recent study synthesized several derivatives based on the structure of this compound and evaluated their activity against Leishmania amazonensis. The results indicated that specific modifications led to enhanced efficacy compared to standard treatments, suggesting a promising avenue for new therapeutic options in parasitic diseases .

Case Study 2: Cancer Therapeutics

In vitro experiments on ethyl derivatives showed significant cytotoxicity against HL-60 cells, with mechanisms involving apoptosis induction through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption. These findings position this compound as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituent groups (e.g., oxo, amino, halogen), ester moieties (ethyl, benzyl, trifluoroethyl), and ring saturation (dihydro vs. tetrahydro). These modifications significantly alter physicochemical properties:

Notes:

- Trifluoroethyl esters () may improve metabolic resistance due to the electron-withdrawing effect of fluorine.

- Oxo vs. Amino Groups: 4-Oxo substituents () introduce hydrogen-bonding acceptors, while amino groups () enable hydrogen-bond donation, affecting solubility and target binding.

- Ring Saturation : Tetrahydrobenzofurans () exhibit greater conformational flexibility than dihydro analogs, possibly altering bioactivity.

Antitumor Activity

- Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate demonstrated potent cytotoxicity against HEPG2 and MCF7 cells (IC50 = 0.002 µM), surpassing reference drugs like doxorubicin (IC50 = 0.007 µM). The 4-fluorophenyl and phenylamino groups likely enhance DNA intercalation or kinase inhibition .

- Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate induced apoptosis in cervical cancer cells via dose-dependent cytotoxicity, confirmed by DNA fragmentation assays. The benzyloxy-anilino group may facilitate interactions with pro-apoptotic proteins .

Crystallographic and Conformational Insights

- X-ray studies of Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate () reveal a planar dihydrofuran ring with distinct dihedral angles (28.1°–54.5°) between substituent rings. This geometry may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites), influencing selectivity.

Biological Activity

Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate belongs to the class of dihydrofuran derivatives. Its structure can be represented as follows:

This compound features a dihydrofuran ring, which is known for its diverse biological activities. The presence of the benzyl group and the carboxylate moiety contributes to its pharmacological properties.

Research indicates that compounds similar to Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate exert their biological effects through various mechanisms:

- Induction of Apoptosis : Studies have shown that derivatives like ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate induce apoptosis in cancer cells (HL-60) by increasing intracellular calcium levels and reactive oxygen species (ROS) production, leading to mitochondrial membrane potential disruption and activation of caspase pathways .

- Antiparasitic Activity : Compounds in this class have demonstrated activity against Leishmania species. For example, certain derivatives have shown IC50 values in the micromolar range against promastigote forms of Leishmania amazonensis, indicating potential as antiparasitic agents .

- Cytotoxicity : In vitro studies reveal that Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate and its analogs exhibit varying degrees of cytotoxicity against different cell lines. The cytotoxic concentration (CC50) values suggest that these compounds can selectively target malignant cells while showing limited toxicity towards normal cells .

Table 1: Biological Activity Summary

Case Studies

- Anti-Leukemic Activity : A study investigated the effects of a related compound on HL-60 cells. The results showed significant cytotoxicity with an IC50 value of 23.5 µM, indicating that these compounds could potentially serve as anti-leukemic agents through apoptosis induction .

- Antiparasitic Efficacy : Another study focused on the antiparasitic properties against Leishmania species. The compound exhibited an IC50 value of 36.4 µM against promastigote forms, suggesting that modifications to the dihydrofuran structure can enhance activity against parasitic infections .

Q & A

Q. What are the common synthetic routes for Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols or one-pot strategies. For example:

- Multi-step synthesis : Reacting substituted anilines (e.g., 4-(benzyloxy)aniline) with dihydrofuran carboxylate precursors in dichloromethane, monitored via thin-layer chromatography (TLC) .

- One-pot synthesis : In situ generation of dihydrofuran intermediates (e.g., ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate) followed by reaction with primary amines to form pyrrole derivatives .

Optimization parameters : Solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (room temperature vs. reflux), and catalyst selection (e.g., acid/base catalysts). Yield improvements often require iterative adjustments to stoichiometry and purification methods (e.g., recrystallization in ethanol) .

Q. How is X-ray crystallography utilized to determine the molecular structure and confirm stereochemistry?

X-ray analysis provides atomic-level resolution of bond lengths, angles, and dihedral angles. For example:

- Key structural insights : The dihydrofuran ring (O2/C1–C4) in related compounds exhibits planarity with deviations <0.021 Å, while benzyl and aniline substituents form dihedral angles of ~78.6°, influencing molecular packing .

- Stabilizing interactions : Intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯O interactions are critical for crystal stability .

Methodological steps : Single-crystal diffraction data collection (MoKα radiation), structure refinement using SHELXL97, and validation via software like PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of dihydrofuran carboxylate derivatives?

Discrepancies in bioactivity data (e.g., anticancer vs. antimicrobial potency) may arise from:

- Assay variability : Differences in cell lines (e.g., cervical cancer HeLa vs. bacterial strains) or endpoint measurements (e.g., apoptosis vs. growth inhibition) .

- Dose-dependent effects : Studies on Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate show apoptosis induction at 10–50 µM, but higher doses may trigger necrosis, skewing results .

Resolution strategies :

Q. What computational approaches predict the reactivity and biological targets of Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate?

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. For example, methyl dihydrofuran carboxylates show affinity for bacterial efflux pumps, correlating with antimicrobial activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, guiding derivative synthesis .

Validation : Compare computational predictions with experimental SAR studies (e.g., modifying the benzyl group to alter logP and bioavailability) .

Q. How do structural modifications at specific positions influence physicochemical properties and bioactivity?

-

Substituent effects :

Position Modified Example Derivative Impact 2-Methyl (dihydrofuran) Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate Enhanced metabolic stability via steric hindrance Benzyl group Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate Increased lipophilicity, improving membrane permeability -

Analytical methods : HPLC to assess solubility, NMR for conformational analysis, and LC-MS for metabolite profiling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.